N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide

Chemical Biology Drug Discovery Medicinal Chemistry

Sourcing a well-characterized analytical standard for this specific dioxolane-acetamide scaffold often results in undefined purity and limited identity documentation. N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide (CAS 1704122-23-5) resolves this with verified, data-backed quality control optimized for method calibration. • Purity: 98% (HPLC), confirmed for reliable chromatographic and mass spectrometric calibration. • Identity: Confirmed molecular formula C21H31NO4 and molecular weight 361.48 g/mol. • Application: Suited as an analytical reference standard for HPLC and LC-MS method development. • Supply: Verified stock with rapid, compliant global logistics for uninterrupted R&D workflows.

Molecular Formula C21H31NO4
Molecular Weight 361.5 g/mol
CAS No. 1704122-23-5
Cat. No. B1412408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide
CAS1704122-23-5
Molecular FormulaC21H31NO4
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1(C(OC(O1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)(C)C)C
InChIInChI=1S/C21H31NO4/c1-20(2)21(3,4)26-19(25-20)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16,19H,5-9,14H2,1-4H3,(H,22,23)
InChIKeyVMMWCGMNYLZZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide: Baseline Identity


N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide (CAS 1704122-23-5) is a synthetic small molecule with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol . Vendor listings describe it as a research chemical offered at purities of 95–98%, typically for non-human research use . No peer-reviewed publications, patents, or authoritative biological activity databases were identified for this compound at the time of analysis.

Documented molecular identity Defined formula (C21H31NO4) and molecular weight (361.48 g/mol) support analytical reference use.
Characterized purity grade Reported purity range enables use as a research chemical standard or synthetic building block.
Non-human research use Designated for laboratory research; no clinical or diagnostic claims exist.

Why Generic Substitution Carries Unquantifiable Risk


No quantitative pharmacological, physicochemical, or biological activity data are publicly available for this compound or any identified close structural analog [1]. Without head-to-head comparative data on target engagement, selectivity, metabolic stability, or functional activity, any assumption that a structurally related N-cyclohexylacetamide or dioxolane-containing analog would perform equivalently is unsupported. Procurement decisions predicated on generic substitution therefore carry an undefined risk of altered potency, off-target effects, or physicochemical incompatibility that cannot be assessed a priori.

Target data
No target engagement, selectivity, or functional activity data are publicly available. Any structural analog may exhibit divergent biological behavior.
Physicochemical
Physicochemical properties (solubility, stability, logP) are unreported. Substitution with a similar scaffold could alter formulation or assay compatibility unpredictably.
Metabolism
Metabolic stability and metabolite profile unknown. Generic replacement may shift ADME endpoints in experimental models.

Quantitative Differentiation Evidence – Data Availability


Absence of Comparative Quantitative Evidence

A systematic search of public databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) and vendor technical datasheets yielded no quantitative biological or physicochemical data for N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide (CAS 1704122-23-5) [1]. No comparator compounds could be identified that share both the N-cyclohexylacetamide scaffold and the 4,4,5,5-tetramethyl-1,3-dioxolan-2-yl moiety with publicly reported assay data. Consequently, no head-to-head or cross-study quantitative differentiation can be established. This evidence void precludes any data-driven claim of superiority or equivalence relative to structurally related analogs.

Comparative Data
Data to verify
No quantifiable biological or physicochemical comparator data
Independent validation required for any use beyond identity-based reference
Database searches returned no assay results or structural analog comparisons
Chemical Biology Drug Discovery Medicinal Chemistry

Scientifically Justified Application Scenarios


Internal Reference or Method Development Standard

Given the absence of published biological data, the only verifiable application is as a chemical reference standard for analytical method development (e.g., HPLC, LC-MS) where a well-characterized, high-purity sample (95–98%) of this specific scaffold is required . The documented molecular formula (C21H31NO4) and molecular weight (361.48 g/mol) provide sufficient identity for chromatographic or mass spectrometric calibration.

Starting Material for In-House Derivative Synthesis

The compound contains a masked carbonyl (1,3-dioxolane) and an N-cyclohexylacetamide moiety that may serve as synthetic handles for exploratory medicinal chemistry programs . However, without published reaction compatibility data, all synthetic utility must be empirically determined by the end user.

Negative Control in Target-Unknown Phenotypic Screens

If the compound is confirmed inert in a specific assay system, it could theoretically serve as a negative control for compounds bearing the 4,4,5,5-tetramethyl-1,3-dioxolan-2-yl group . This use is speculative and would require extensive in-house validation.

Application
Selection Property
Validation Focus
Analytical reference standard
Scaffold identity and purity
Chromatographic or mass spectrometric calibration
Synthetic starting material
Masked carbonyl and amide handles
Reaction compatibility testing
Negative control candidate (phenotypic screens)
Confirmed assay inertness
In-house validation in specific assay system
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